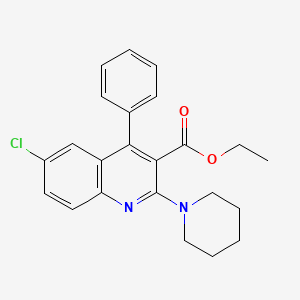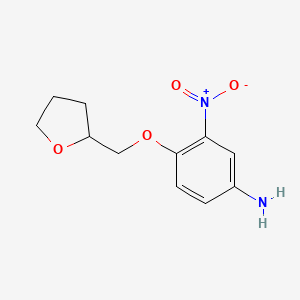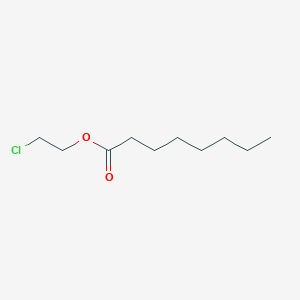![molecular formula C7H8O2S B8723892 Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-](/img/structure/B8723892.png)
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is an organic compound with a unique structure that includes a thienyl group and a hydroxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- typically involves the reaction of 2-thiophenecarboxaldehyde with appropriate reagents to introduce the hydroxymethyl group. One common method involves the use of formaldehyde and a base to achieve the hydroxymethylation of the thiophene ring.
Industrial Production Methods
Industrial production of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 1-[5-(carboxymethyl)-2-thienyl]ethanone.
Reduction: Formation of 1-[5-(hydroxymethyl)-2-thienyl]ethanol.
Substitution: Formation of various substituted thienyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the thienyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone,1-(2-hydroxy-5-methylphenyl)-
- Ethanone,1-(2-hydroxy-4-methoxyphenyl)-
Uniqueness
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is unique due to the presence of the thienyl ring and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Fórmula molecular |
C7H8O2S |
|---|---|
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
1-[5-(hydroxymethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C7H8O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-3,8H,4H2,1H3 |
Clave InChI |
PUPQMUREXOZOPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
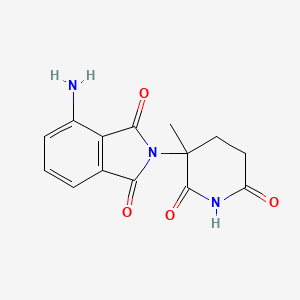
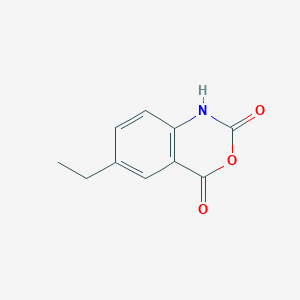
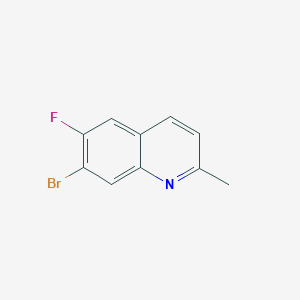
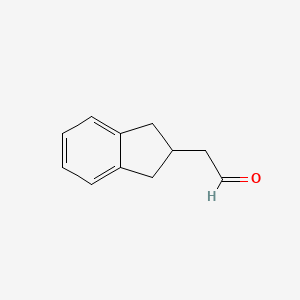

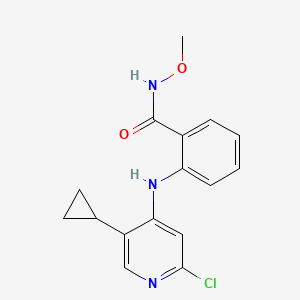
![6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole](/img/structure/B8723851.png)


